molecular formula C12H19N3O3S B7097490 N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide

N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide

Cat. No.: B7097490
M. Wt: 285.36 g/mol
InChI Key: XIGDLQQZXAYAFN-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl groups and a sulfonamide group attached to a pyrrolidine ring

Properties

IUPAC Name

N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-9-7-13-11(10(2)12(9)16)8-14-19(17,18)15-5-3-4-6-15/h7,14H,3-6,8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGDLQQZXAYAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C(C1=O)C)CNS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 3,5-dimethyl-4-oxo-1H-pyridine-2-carbaldehyde. This can be achieved through the oxidation of 3,5-dimethylpyridine using an oxidizing agent such as potassium permanganate under controlled conditions.

    Pyrrolidine Derivative Synthesis: The next step involves the preparation of the pyrrolidine-1-sulfonamide derivative. This can be synthesized by reacting pyrrolidine with chlorosulfonic acid to form pyrrolidine-1-sulfonyl chloride, which is then reacted with ammonia to yield pyrrolidine-1-sulfonamide.

    Coupling Reaction: The final step is the coupling of the pyridine intermediate with the pyrrolidine derivative. This is typically done using a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group in the pyridine ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the compound may exhibit activity against certain bacterial strains. Additionally, its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-thiosulfonamide: Contains a thiosulfonamide group, which may exhibit different reactivity and biological activity.

Uniqueness

N-[(3,5-dimethyl-4-oxo-1H-pyridin-2-yl)methyl]pyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its potential antibacterial activity, distinguishing it from similar compounds with different functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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